REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17].CS(C)=O>O>[N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[NH:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17]
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Name
|
|
Quantity
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3.26 g
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Type
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reactant
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Smiles
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ClC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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NCCCCO
|
Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
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Details
|
washed with brine (3×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude material is purified by flash chromatography (silica, 7% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)NCCCCO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |